molecular formula C8H6N2 B050416 Quinazoline CAS No. 253-82-7

Quinazoline

Cat. No. B050416
Key on ui cas rn: 253-82-7
M. Wt: 130.15 g/mol
InChI Key: JWVCLYRUEFBMGU-UHFFFAOYSA-N
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Patent
US08492560B2

Procedure details

A solution of 4-chloro-6-methoxy-7-((1-(2-methylsulphonylethyl)piperidin-4-yl)methoxy)quinazoline (115 mg, 0.28 mmol), (prepared as described for the starting material in Example 12), 5-hydroxy-2-methylindole (50 mg, 0.33 mmol) and potassium carbonate (60 mg, 0.42 mmol) in DMF (1.5 ml) was stirred at 100° C. for 2 hours. After cooling, the mixture was partitioned between ethyl acetate and water. The organic layer was washed with water, brine, dried (MgSO4) and evaporated. The residue was purified by chromatography eluting with ethyl acetate/methylene chloride (1/1) followed by methanol/ethyl acetate/methylene chloride (1/4/5 and 1/0/9) to give 6-methoxy-4-(2-methylindol-5-yloxy)-7-41-(2-methylsulphonylethyl)piperidin-4-yl)methoxy)quinazoline (60 mg, 41%).
Name
4-chloro-6-methoxy-7-((1-(2-methylsulphonylethyl)piperidin-4-yl)methoxy)quinazoline
Quantity
115 mg
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step Two
Quantity
60 mg
Type
reactant
Reaction Step Three
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Four
Yield
41%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[CH:7][C:8](OCC3CCN(CCS(C)(=O)=O)CC3)=[C:9](OC)[CH:10]=2)[N:5]=[CH:4][N:3]=1.OC1C=C2C(=CC=1)NC(C)=C2.C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C>[N:5]1[C:6]2[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=2)[CH:2]=[N:3][CH:4]=1 |f:2.3.4|

Inputs

Step One
Name
4-chloro-6-methoxy-7-((1-(2-methylsulphonylethyl)piperidin-4-yl)methoxy)quinazoline
Quantity
115 mg
Type
reactant
Smiles
ClC1=NC=NC2=CC(=C(C=C12)OC)OCC1CCN(CC1)CCS(=O)(=O)C
Step Two
Name
Quantity
50 mg
Type
reactant
Smiles
OC=1C=C2C=C(NC2=CC1)C
Step Three
Name
Quantity
60 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
1.5 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
was stirred at 100° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the mixture was partitioned between ethyl acetate and water
WASH
Type
WASH
Details
The organic layer was washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography
WASH
Type
WASH
Details
eluting with ethyl acetate/methylene chloride (1/1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1=CN=CC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 60 mg
YIELD: PERCENTYIELD 41%
YIELD: CALCULATEDPERCENTYIELD 164.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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